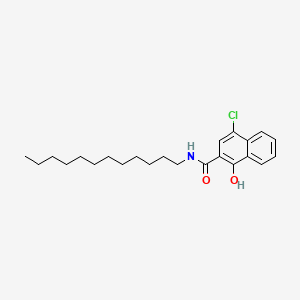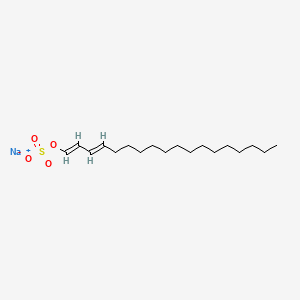
3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are nitrogen-rich heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium nitrite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazines, hydrazones, and other nitrogen-rich heterocycles. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other critical biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-bis(4-Chlorophenyl)-1,2,4,5-tetrazine: A closely related compound with similar structural features and chemical properties.
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: Another tetrazine derivative with different substituents, leading to variations in reactivity and applications.
Clofentezine: A tetrazine compound used as an acaricide in agriculture.
Uniqueness
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties Its chlorophenyl groups enhance its reactivity and make it suitable for various synthetic transformations
Eigenschaften
CAS-Nummer |
53876-70-3 |
|---|---|
Molekularformel |
C14H10Cl2N4 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZWCXJQUMYHNLFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
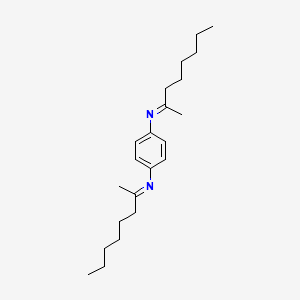

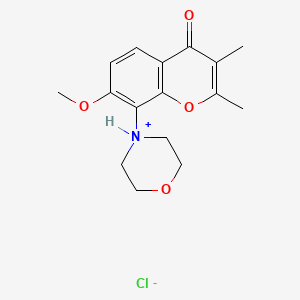
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)

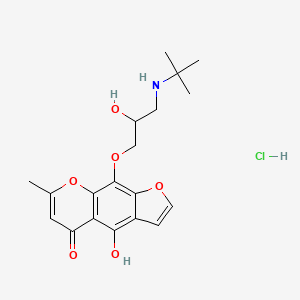
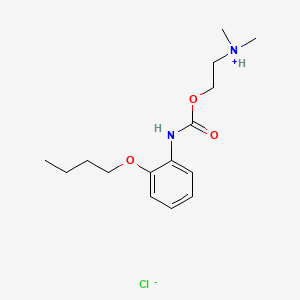
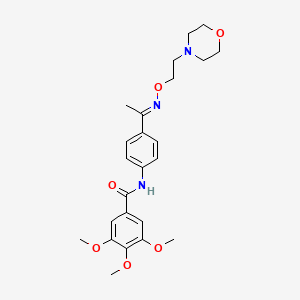
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
